Acetyl 4-aminosalicylic acid Acetyl 4-aminosalicylic acid
Brand Name: Vulcanchem
CAS No.: 102338-89-6
VCID: VC20741651
InChI: InChI=1S/C9H9NO4/c1-5(11)14-8-4-6(10)2-3-7(8)9(12)13/h2-4H,10H2,1H3,(H,12,13)
SMILES: CC(=O)OC1=C(C=CC(=C1)N)C(=O)O
Molecular Formula: C9H9NO4
Molecular Weight: 195.17 g/mol

Acetyl 4-aminosalicylic acid

CAS No.: 102338-89-6

Cat. No.: VC20741651

Molecular Formula: C9H9NO4

Molecular Weight: 195.17 g/mol

* For research use only. Not for human or veterinary use.

Acetyl 4-aminosalicylic acid - 102338-89-6

CAS No. 102338-89-6
Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
IUPAC Name 2-acetyloxy-4-aminobenzoic acid
Standard InChI InChI=1S/C9H9NO4/c1-5(11)14-8-4-6(10)2-3-7(8)9(12)13/h2-4H,10H2,1H3,(H,12,13)
Standard InChI Key OGBZOXBEULJKHF-UHFFFAOYSA-N
SMILES CC(=O)OC1=C(C=CC(=C1)N)C(=O)O
Canonical SMILES CC(=O)OC1=C(C=CC(=C1)N)C(=O)O

Acetyl 4-aminosalicylic acid, also known as N-Acetyl-4-aminosalicylic Acid or 4-acetamidosalicylic acid, is a derivative of salicylic acid with a molecular formula of C9H9NO4\text{C}_9\text{H}_9\text{NO}_4 and a molecular weight of 195.17 g/mol . It is structurally characterized by an acetamido group (-NHCOCH3_3) at the 4-position of the salicylic acid backbone . This compound has garnered attention in pharmaceutical research for its potential therapeutic applications and biochemical properties.

Synthesis and Structural Features

Acetyl 4-aminosalicylic acid is synthesized via acetylation of 4-aminosalicylic acid (4-ASA), typically using acetic anhydride or acetyl chloride . Its structure includes:

  • A carboxylic acid group at position 2.

  • A hydroxyl group at position 2.

  • An acetamido substituent at position 4 .

SMILES Notation:
CC(=O)Nc1ccc(C(=O)O)c(O)c1\text{CC(=O)Nc1ccc(C(=O)O)c(O)c1}

InChI Key:
InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-7(9(13)14)8(12)4-6/h2-4,12H,1H3,(H,10,11)(H,13,14)\text{InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-7(9(13)14)8(12)4-6/h2-4,12H,1H3,(H,10,11)(H,13,14)}

Applications in Pharmaceutical Research

Anti-Inflammatory and IBD Treatment

Acetyl 4-aminosalicylic acid serves as a precursor in colon-specific prodrugs for inflammatory bowel disease (IBD) . Key findings include:

  • Enhanced Stability: Compared to 5-aminosalicylic acid (5-ASA), it is less prone to degradation in the upper gastrointestinal tract (GIT) .

  • Prodrug Design: Conjugates with amino acids (e.g., D-phenylalanine, L-tryptophan) or β-cyclodextrin enable targeted delivery to the colon, with 86–93% drug release in fecal matter .

  • Efficacy: In a 2,4,6-trinitrobenzenesulfonic-acid-induced colitis model, prodrugs demonstrated comparable efficacy to sulfasalazine but with reduced adverse effects .

Biochemical Probes

The compound’s reversible covalent bonding with proteins facilitates:

  • Structural and functional analysis of metabolic pathway enzymes .

  • Identification of molecular targets in cellular processes .

Research Advancements

Recent studies highlight innovations in prodrug delivery systems:

  • Azo-Linked Prodrugs: Designed for co-antioxidant effects, with 68–91% release in cecal matter .

  • Macromolecular Conjugates: β-cyclodextrin-based prodrugs showed 92% release in fecal matter and moderate efficacy in colitis models .

Comparative Analysis with 5-ASA

FeatureAcetyl 4-aminosalicylic Acid5-ASA
Anti-inflammatory Potency~50% higher Baseline
StabilityResists decarboxylation Degrades into quinones
Adverse EffectsMinimal pancreatic toxicity Risk of pancreatitis

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator